2-chloro-N-methoxyacetamide

概要

説明

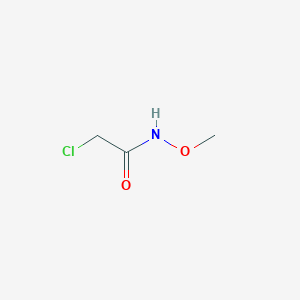

2-Chloro-N-methoxyacetamide is an organic compound with the molecular formula C3H6ClNO2 It is a chlorinated derivative of acetamide, characterized by the presence of a methoxy group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloro-N-methoxyacetamide can be synthesized through the reaction of chloroacetyl chloride with methoxyamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the same basic principles but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions: 2-Chloro-N-methoxyacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methoxyacetamide and hydrochloric acid.

Reduction: The compound can be reduced to form N-methoxyacetamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.

Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Corresponding substituted acetamides.

Hydrolysis: Methoxyacetamide and hydrochloric acid.

Reduction: N-methoxyacetamide.

科学的研究の応用

Synthesis of Bioactive Molecules

One of the primary applications of 2-chloro-N-methoxyacetamide is as a precursor in the synthesis of biologically active compounds. Notably, it serves as a starting material for producing 2-heptyl-3-hydroxy-4(1H)-quinolone , a signaling molecule involved in quorum sensing in Pseudomonas aeruginosa. Understanding this synthesis is vital for studying bacterial pathogenesis and developing anti-virulence therapies .

Additionally, it is used to prepare 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide , although specific biological activities of this derivative are less documented.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The presence of the chloro group enhances its efficacy against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.

- Fungi : Some activity noted against Candida albicans.

The structural attributes of chloroacetamides suggest that they may improve lipophilicity, aiding penetration through cell membranes and enhancing antimicrobial efficacy .

Antitumor Activity

Chloroacetamides, including this compound, have been investigated for their potential antitumor effects. Studies show that these compounds can interact with cancer cell pathways, leading to:

- Induction of apoptosis.

- Inhibition of cancer cell proliferation.

In vivo studies have demonstrated that administration of the compound results in reduced tumor sizes in rodent models, indicating promising therapeutic potential against various cancers.

Antimicrobial Testing

A study evaluated various chloroacetamides against microbial strains, revealing that the presence of halogen substitutions significantly enhanced efficacy due to increased lipophilicity. This property aids in overcoming bacterial resistance mechanisms.

| Activity Type | Target Organism | Efficacy Level |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | High |

| Antimicrobial | Escherichia coli | Moderate |

| Antimicrobial | Candida albicans | Moderate |

Cytotoxicity Studies

Cytotoxicity assessments on different cancer cell lines have shown that this compound has significant potential as an anticancer agent:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 0.62 | Induces apoptosis and G2/M phase arrest |

| MCF-7 (Breast) | 1.10 | Inhibits cell migration and colony formation |

| A549 (Lung) | 0.85 | Triggers caspase-dependent apoptosis |

作用機序

The mechanism of action of 2-chloro-N-methoxyacetamide involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile, facilitating the formation of new chemical bonds.

類似化合物との比較

2-Chloro-N-methylacetamide: Similar structure but with a methyl group instead of a methoxy group.

2-Chloro-N-phenylacetamide: Contains a phenyl group, offering different reactivity and applications.

2-Chloro-N,N-dimethylacetamide: Features two methyl groups on the nitrogen atom, affecting its steric and electronic properties.

Uniqueness: 2-Chloro-N-methoxyacetamide is unique due to the presence of the methoxy group, which influences its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

生物活性

2-Chloro-N-methoxyacetamide is an organic compound with the molecular formula CHClNO. It is a chlorinated derivative of acetamide, characterized by the presence of a methoxy group attached to the nitrogen atom. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in synthesizing bioactive molecules.

This compound acts primarily as a precursor in the synthesis of various biologically active compounds, most notably 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) , a signaling molecule involved in quorum sensing in Pseudomonas aeruginosa . This signaling pathway allows bacteria to coordinate gene expression based on population density, which is crucial for their pathogenicity. The compound's electrophilic chloro group facilitates nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study involving various chloroacetamides demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | C. albicans (mm) |

|---|---|---|---|---|

| 3a | 7 | 16 | No zone | - |

| 3b | 26 | 23 | 25 | - |

| 3c | 30 | 35 | 36 | - |

| 3d | 27 | 29 | 30 | - |

| ... | ... | ... | ... | ... |

The variations in activity among different derivatives can be attributed to structural differences, particularly the position and type of substituents on the phenyl ring .

Synthesis of Bioactive Compounds

In addition to its antimicrobial properties, this compound serves as a key intermediate in synthesizing other biologically active compounds. For example, it has been used to prepare compounds with potential anti-virulence properties targeting bacterial quorum sensing . Its reactivity with various nucleophiles allows for the formation of new amides and ethers, which can further be explored for their biological activities .

Case Studies

Several studies have focused on the synthesis and biological evaluation of chloroacetamides, including derivatives of this compound. One notable study synthesized multiple derivatives and evaluated their antimicrobial efficacy using standard testing methods against various strains of bacteria and fungi . The results indicated that certain derivatives exhibited enhanced activity due to improved lipophilicity, allowing better penetration through cell membranes.

Example Case Study: Antimicrobial Screening

In a controlled study, thirteen synthesized chloroacetamides were screened for antimicrobial activity against four strains: E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida sp. The findings confirmed that halogenated phenyl rings significantly influenced the compounds' effectiveness, particularly against Gram-positive bacteria .

特性

IUPAC Name |

2-chloro-N-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWWITOOFIHCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509541 | |

| Record name | 2-Chloro-N-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36851-81-7 | |

| Record name | 2-Chloro-N-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。